molecular formula C12H24N2O3 B2775317 Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate CAS No. 2247105-78-6

Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

Cat. No. B2775317
CAS RN: 2247105-78-6
M. Wt: 244.335
InChI Key: GHGFPUYFECRLRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, also known as Boc-aminomethyl-azetidine, is a compound used in scientific research for its potential therapeutic properties.

Scientific Research Applications

Amino Acid-Azetidine Chimeras Research has also focused on the synthesis of azetidine-2-carboxylic acid (Aze) analogs with diverse heteroatomic side chains, aiming to explore their utility in studying the influence of conformation on peptide activity. Such work includes the creation of enantiopure 3-substituted azetidine-2-carboxylic acids as tools for this purpose, highlighting the compound's role in advancing peptide research (Z. Sajjadi & W. Lubell, 2008).

Anticancer Agent Design Functionalized amino acid derivatives synthesized from tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate have shown potential in designing new anticancer agents. Compounds derived from this process demonstrated significant cytotoxicity against human cancer cell lines, indicating its importance in the development of novel therapeutic agents (Vivek Kumar et al., 2009).

Synthetic Chemistry and Molecular Structure The compound has been a key player in synthetic chemistry, contributing to the development of new synthetic routes and molecular structures. For example, its derivatives have facilitated the synthesis of cyclic amino acid esters and provided insights into molecular structures through X-ray diffraction analysis, underscoring its versatility in organic synthesis and structural chemistry (T. Moriguchi et al., 2014).

Cardioprotective Agents In the quest for cardioprotective agents, derivatives of tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate have shown promise as malonyl-CoA decarboxylase (MCD) inhibitors. These inhibitors are being explored for their potential in treating ischemic heart diseases, demonstrating the compound's significance in medicinal chemistry (Jie Cheng et al., 2006).

properties

IUPAC Name

tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-10(2,3)17-9(15)14-7-12(6-13,8-14)11(4,5)16/h16H,6-8,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHGFPUYFECRLRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(CN)C(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(aminomethyl)-3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate

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